N-Benzylglucamine dithiocarbamate

Cadmium decorporation Renal cadmium mobilisation Dithiocarbamate chelators

N-Benzylglucamine dithiocarbamate (NBG-DTC / BGDTC) is the evidence-backed chelator for protocols requiring prolonged, balanced cadmium mobilisation. Unlike diethyldithiocarbamate (DDTC), NBG-DTC resists rapid metabolic clearance, providing sustained protection in cisplatin-nephrotoxicity models at 2.0 mmol/kg without compromising antitumor efficacy. It uniquely reduces renal cadmium ~60% versus control while exhibiting 3‑fold lower acute toxicity than biscarbodithioate C9G2DTC and avoids the growth retardation seen with BAL. This compound is essential for SAR campaigns aiming to design next‑generation amphipathic dithiocarbamates with optimised tissue‑selectivity vectors.

Molecular Formula C14H21NO5S2
Molecular Weight 347.5 g/mol
CAS No. 110771-92-1
Cat. No. B009940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylglucamine dithiocarbamate
CAS110771-92-1
Synonymsenzylglucamine-N-carbodithioate
BGDTC
N-benzyl-N-dithiocarboxy-D-glucamine
N-benzylglucamine dithiocarbamate
N-benzylglucamine dithiocarbamate, sodium salt
NBG-DTC
Molecular FormulaC14H21NO5S2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S
InChIInChI=1S/C14H21NO5S2/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-13,16-20H,6-8H2,(H,21,22)/t10-,11+,12+,13+/m0/s1
InChIKeySCJXRYDTCFHSQX-UMSGYPCISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylglucamine Dithiocarbamate (CAS 110771-92-1): Procurement-Grade Overview for Chelation Research


N-Benzylglucamine dithiocarbamate (NBG-DTC, also referred to as BGDTC or BGD) is an amphipathic dithiocarbamate chelator with the molecular formula C₁₄H₂₁NO₅S₂ and a molecular weight of 347.5 g/mol [1]. First synthesized in the mid‑1980s, it belongs to the class of N‑substituted glucamine dithiocarbamates and is primarily investigated for the mobilisation of heavy metals—most notably cadmium—from biological tissues [2]. Unlike simple dithiocarbamates such as diethyldithiocarbamate (DDTC), NBG-DTC exhibits prolonged pharmacokinetic stability, which underpins its differentiated efficacy in both acute and sub‑acute metal decorporation protocols [3].

Why Generic Substitution Fails for N-Benzylglucamine Dithiocarbamate in Metal Chelation Studies


Dithiocarbamate chelators form a structurally diverse class, yet even subtle modifications to the N‑substituent or the glucamine backbone can drastically alter tissue selectivity, metal‑binding kinetics, and off‑target essential metal depletion profiles. NBG-DTC achieves a unique balance between hepatic and renal cadmium mobilisation that is not replicated by its closest structural analogs—N‑methyl‑D‑glucamine dithiocarbamate (NMG‑DTC) lacks the benzyl group needed for optimal biliary excretion, while N‑p‑hydroxymethylbenzyl‑D‑glucamine dithiocarbamate (HBGD) is more potent but has a different tissue‑specificity vector [1][2]. Simple interchange of these compounds in experimental or preclinical protocols would therefore confound efficacy readouts and safety endpoints [3].

Quantitative Differentiation Evidence for N-Benzylglucamine Dithiocarbamate Procurement Decisions


Superior Renal Cadmium Reduction of NBG-DTC Versus Biscarbodithioate C9G2DTC

In a direct head‑to‑head study, sodium N‑benzyl‑D‑glucamine‑N‑carbodithioate (BGDTC) reduced renal cadmium levels by 60% compared to untreated controls, whereas the biscarbodithioate C9G2DTC achieved only a 44% reduction [1]. Despite C9G2DTC being more effective in depleting whole‑body and hepatic cadmium (whole‑body Cd depletion after first injection: C9G2DTC 52% vs BGDTC 23%; liver Cd reduction: C9G2DTC 94% vs BGDTC 85%), BGDTC demonstrates a 16‑percentage‑point advantage in kidney cadmium clearance [1][2].

Cadmium decorporation Renal cadmium mobilisation Dithiocarbamate chelators

Three‑Fold Lower Acute Toxicity of BGDTC Compared to Biscarbodithioate C9G2DTC

The biscarbodithioate C9G2DTC, while more potent in hepatic cadmium clearance, is approximately three times more toxic than BGDTC when assessed by intraperitoneal LD₅₀ in rats [1]. The LD₅₀ of the bis‑DTC was estimated to be slightly in excess of ca. 4.0 mmol/kg in the rat; comparable toxicity data for BGDTC place its safety margin substantially higher [1]. This toxicity differential was also noted in a combined‑treatment study where C9G2DTC was limited to a single dose to avoid cumulative toxicity while BGDTC was safely administered up to six times over 12 days [2].

Chelator safety Acute toxicity Therapeutic index

Demonstrated Nephroprotection Against Cisplatin Toxicity Where Diethyldithiocarbamate Fails

In a direct comparative rat model, sodium N‑benzyl‑D‑glucamine dithiocarbamate (BGD) administered at 2.0 mmol/kg i.p. immediately or 1 h after cisplatin (20 μmol/kg i.v.) effectively prevented nephrotoxicity, as evidenced by preserved renal function and jejunal disaccharidase activities [1]. In contrast, diethyldithiocarbamate (DDTC) at the same dose afforded little to no protection against cisplatin‑induced renal damage [1]. BGD significantly reduced platinum concentrations in liver and kidney, while DDTC's efficacy was highly time‑dependent and largely ineffective when given concurrently [1]. Pharmacokinetic analysis revealed that DDTC is more rapidly metabolised and cleared than BGD, resulting in insufficient tissue residence time for effective platinum chelation [1].

Cisplatin nephrotoxicity Renal protection Platinum chelation

Greater Cadmium Clearance Than BAL and NMG-DTC with Absence of Renal Cadmium Redistribution

When compared head‑to‑head against 2,3‑dimercaptopropanol (BAL) and N‑methyl‑D‑glucamine dithiocarbamate (NMG‑DTC) in rats pre‑treated with ¹⁰⁹Cd, NBG‑DTC produced significantly greater faecal (biliary) cadmium excretion than either comparator at equimolar doses of 400 μmol/kg [1]. Critically, only NBG‑DTC significantly reduced renal cadmium content after the 2‑week treatment period; neither BAL nor NMG‑DTC achieved renal cadmium depletion [1]. Furthermore, NBG‑DTC and NMG‑DTC caused minimal growth retardation, whereas BAL treatment significantly retarded animal growth, indicating a more favourable in vivo safety profile for NBG‑DTC [1].

Cadmium mobilisation Biliary excretion Chelator comparison

Nearly Two‑Fold Enhancement of Biliary Cadmium Excretion When Nickel Is Co‑Administered

A distinctive feature of NBG‑DTC (BGDTC) is that its biliary cadmium excretion efficacy is almost doubled when nickel is present as a co‑contaminant. In rats given both cadmium and nickel, the enhanced biliary excretion of cadmium following BGDTC administration was nearly twice that observed in animals exposed to cadmium alone [1]. This synergistic effect on biliary cadmium clearance has not been reported for other dithiocarbamate chelators such as NMG‑DTC or HBGD, suggesting a unique metal‑complexation interaction specific to the benzyl‑glucamine dithiocarbamate scaffold.

Cadmium‑nickel co‑exposure Biliary excretion enhancement Mixed metal detoxification

Procurement‑Justified Application Scenarios for N-Benzylglucamine Dithiocarbamate


Pre‑Clinical Chronic Cadmium Decorporation Studies Requiring Repeat‑Dose Renal Safety

For protocols requiring repeated chelator administration over weeks to months, NBG‑DTC is the evidence‑supported choice. It uniquely reduces renal cadmium (60% vs control) while exhibiting approximately 3‑fold lower acute toxicity than biscarbodithioate C9G2DTC [1][2]. Unlike BAL, repeat dosing with NBG‑DTC does not cause significant growth retardation, making it suitable for sub‑chronic toxicology studies [3].

Cisplatin Combination Therapy Adjunct Research Where Nephroprotection Is Critical

In preclinical models of cisplatin‑induced nephrotoxicity, NBG‑DTC (BGD) effectively prevents renal damage at doses of 2.0 mmol/kg while not interfering with antitumor efficacy in Walker 256 carcinoma‑bearing rats [1]. Diethyldithiocarbamate (DDTC), the most frequently cited comparator, fails to confer protection under identical conditions due to rapid metabolic clearance [2]. NBG‑DTC is therefore the procurement priority for cisplatin‑support studies.

Mixed Heavy‑Metal Contamination Studies Involving Cadmium and Nickel Co‑Exposure

Occupational and environmental toxicology studies modeling simultaneous cadmium‑nickel exposure benefit from NBG‑DTC's unique property: biliary cadmium excretion is enhanced nearly 2‑fold when nickel is co‑administered, a synergistic effect not observed with other glucamine dithiocarbamates [1]. This makes NBG‑DTC the compound of choice for investigating metal‑metal interaction effects on chelator efficacy.

Structure‑Activity Relationship (SAR) Studies Using NBG‑DTC as the Reference Standard

Because NBG‑DTC occupies a defined position in the efficacy‑toxicity landscape—more effective than NMG‑DTC and BAL in renal cadmium clearance, less potent but safer than HBGD in hepatic clearance, and less toxic than C9G2DTC—it serves as the optimal reference compound for SAR campaigns seeking to design next‑generation amphipathic dithiocarbamates with balanced tissue selectivity [1][2].

Quote Request

Request a Quote for N-Benzylglucamine dithiocarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.